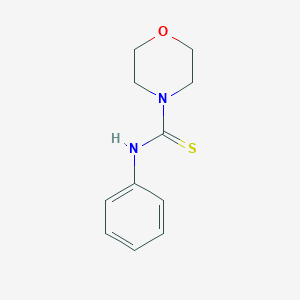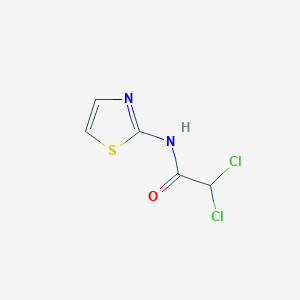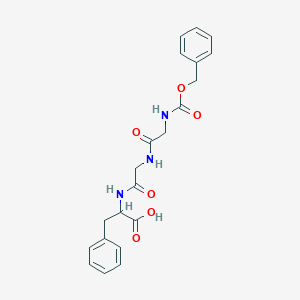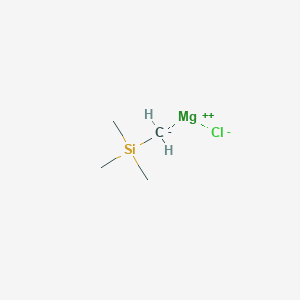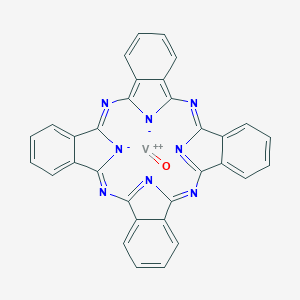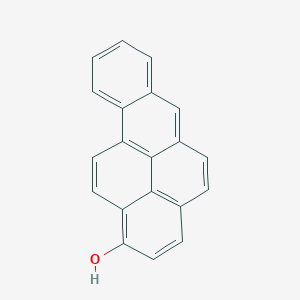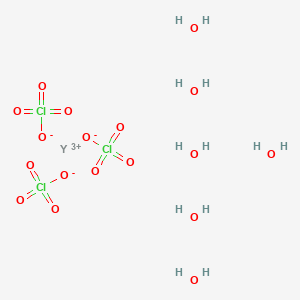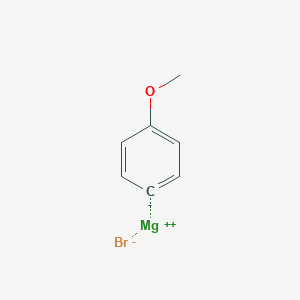
4-Metoxifenilmagnesio bromuro
Descripción general
Descripción
4-Methoxyphenylmagnesium bromide is a useful research compound. Its molecular formula is C7H7BrMgO and its molecular weight is 211.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxyphenylmagnesium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methoxyphenylmagnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenylmagnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivo de Grignard
4-Metoxifenilmagnesio bromuro es un reactivo de Grignard general . Los reactivos de Grignard son compuestos organomagnesio que se utilizan ampliamente en química orgánica para la formación de enlaces carbono-carbono .
Preparación de haluros de arilo y éteres de arilo
Este compuesto encuentra principalmente aplicación en la preparación de haluros de arilo y éteres de arilo . Los haluros de arilo y los éteres son importantes en la síntesis de una amplia gama de compuestos orgánicos .
Catalizador en reacciones químicas
This compound actúa como catalizador en una variedad de reacciones químicas, incluida la reacción de Wittig, la reacción de Barton y la reacción de Heck . Estas reacciones son fundamentales en la síntesis orgánica .
Denikelación de porfirinas
Se puede utilizar en la denikelación de porfirinas y para reemplazar el centro metálico con magnesio . Esto es importante en el estudio de las metaloporfirinas, que tienen aplicaciones en diversos campos como la catálisis y la medicina
Mecanismo De Acción
Target of Action
4-Methoxyphenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds. They are used as a key component in various organic synthesis processes .
Mode of Action
The mode of action of 4-Methoxyphenylmagnesium bromide involves its reaction with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds . The bromide ion in the compound acts as a leaving group, allowing the carbon atom to form a bond with the electrophile .
Biochemical Pathways
The exact biochemical pathways affected by 4-Methoxyphenylmagnesium bromide depend on the specific reaction it is used in. For instance, it has been used in the denickelation of porphyrins and to replace the metal center with magnesium . It has also been used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone .
Pharmacokinetics
It’s important to note that grignard reagents, including 4-methoxyphenylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of 4-Methoxyphenylmagnesium bromide is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The specific molecular and cellular effects depend on the particular compound synthesized using this reagent .
Action Environment
The action of 4-Methoxyphenylmagnesium bromide is highly dependent on the reaction environment. It requires an anhydrous (water-free) environment and is typically used in a solvent such as tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere (such as nitrogen or argon) to prevent oxidation .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-Methoxyphenylmagnesium bromide plays a significant role in biochemical reactions. It is used in the denickelation of porphyrins and to replace the metal center with magnesium . It is also used to synthesize a tubulin polymerization inhibitor, 2-Amino-3,4,5-trimethoxybenzophenone
Molecular Mechanism
The molecular mechanism of 4-Methoxyphenylmagnesium bromide is primarily through its role as a Grignard reagent. It participates in the Grignard reaction, a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone . This reaction is a key step in the formation of carbon-carbon bonds in organic synthesis .
Propiedades
IUPAC Name |
magnesium;methoxybenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWRWAUAVRMBAC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370561 | |
| Record name | 4-Methoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-86-1 | |
| Record name | 4-Methoxyphenylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methoxyphenylmagnesium bromide in organic synthesis?
A1: 4-Methoxyphenylmagnesium bromide is a Grignard reagent, a class of organometallic compounds known for their versatility in forming carbon-carbon bonds. This specific reagent acts as a source of a nucleophilic 4-methoxyphenyl group, which can attack electrophilic carbon atoms in various molecules, leading to the formation of new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex molecules, particularly those containing a 4-methoxyphenyl moiety. For instance, it is used in the synthesis of Gibbilimbols A-D, where a copper-catalyzed coupling reaction with various unsaturated alkyl bromides is employed to assemble the (long-chain alkyl)phenol skeleton. []
Q2: Can you provide examples of reactions where the selectivity of 4-Methoxyphenylmagnesium bromide is crucial?
A2: The regioselectivity of 4-Methoxyphenylmagnesium bromide is well-demonstrated in the synthesis of dihydronaphthalene isomers. When reacted with a specific dihydronaphthalene derivative, two distinct isomers are produced. This selectivity is crucial in obtaining the desired isomer for subsequent synthetic steps. [] In another example, the diastereoselective addition of 4-Methoxyphenylmagnesium bromide to a chiral aldehyde is key in establishing the correct stereochemistry in the synthesis of norlignans like (–)-agatharesinol, (+)-hinokiresinol, and (–)-sugiresinol. []
Q3: Has 4-Methoxyphenylmagnesium bromide been used in the development of any biologically active compounds?
A3: Yes, 4-Methoxyphenylmagnesium bromide has played a role in synthesizing biologically active molecules. One example is its utilization in preparing an antiestrogenic compound, [3,4-dihydro-2-(4-methoxyphenyl)-1-maphthalenyl]]4-]2-(1-pyrrolidinyl)ethoxy]phenyl]methanone, methanesulfonic acid salt. This compound exhibited potent antiestrogenic activity in both in vitro and in vivo studies. [] Additionally, it has been used in the synthesis of CERM 12816, a potential anti-anginal drug. []
Q4: Are there any studies exploring the reaction of 4-Methoxyphenylmagnesium bromide with heterocyclic compounds?
A4: Yes, research has demonstrated the successful use of 4-Methoxyphenylmagnesium bromide in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines. This reaction allows the incorporation of the 4-methoxyphenyl group into a variety of heterocyclic systems, including pyridines, diazines, and quinolines. []
Q5: What are the typical reaction conditions for using 4-Methoxyphenylmagnesium bromide?
A5: 4-Methoxyphenylmagnesium bromide reactions are typically conducted under anhydrous conditions using dry solvents like diethyl ether or tetrahydrofuran. This is essential because Grignard reagents are highly reactive towards water and other protic solvents. Reaction temperatures can vary depending on the specific transformation but are often carried out at room temperature or under gentle heating. [, , ]
Q6: How is 4-Methoxyphenylmagnesium bromide prepared?
A6: 4-Methoxyphenylmagnesium bromide is typically prepared by reacting 4-bromoanisole with magnesium metal in dry diethyl ether or tetrahydrofuran. The reaction is usually initiated by adding a small amount of iodine or by gently heating the mixture. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


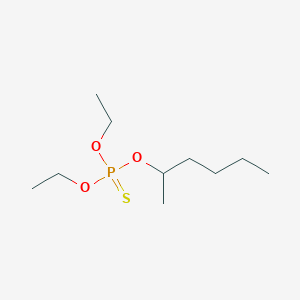
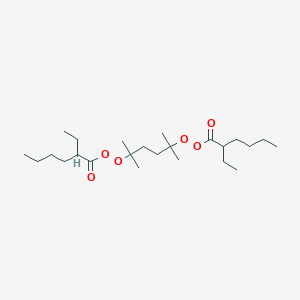
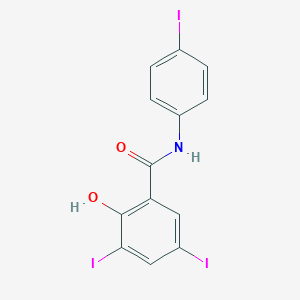

![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
